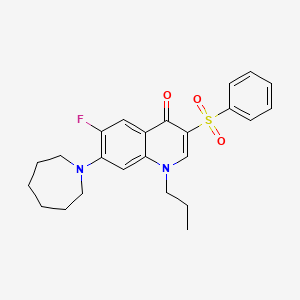

7-(azepan-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(azepan-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. The compound is a quinoline derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.

Scientific Research Applications

Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

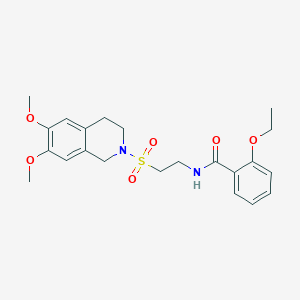

One of the significant applications of related compounds is in the inhibition of PNMT, an enzyme involved in the biosynthesis of epinephrine from norepinephrine. Compounds with a structure similar to "7-(azepan-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one" have been identified as potent and selective inhibitors of PNMT. These inhibitors can help in studying the role of catecholamines in various physiological processes and diseases, including hypertension and heart failure. For instance, 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines are known for their high potency and selectivity against PNMT. Molecular modeling and structural analysis of these compounds reveal insights into their interaction with PNMT, enhancing our understanding of enzyme inhibition mechanisms (G. L. Grunewald et al., 2006).

Antibacterial Activity

Another research application of compounds structurally related to "7-(azepan-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one" is in the development of antibacterial agents. For example, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with a fluoro group have shown potent antibacterial activity against respiratory pathogens. These compounds, due to their unique structural features, exhibit significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Their efficacy in vivo against murine pneumonia models suggests potential for the development of new treatments for respiratory tract infections (T. Odagiri et al., 2013).

Synthesis and Chemical Transformations

The compound also serves as a key intermediate in the synthesis of various bioactive molecules. Research into its chemical transformations can lead to the development of novel synthetic routes for important pharmaceuticals. For instance, reactions of isoquinoline 2-oxides with methylsulfinylmethyl carbanion highlight the potential for creating new chemical entities with therapeutic properties. Such synthetic explorations contribute to the advancement of medicinal chemistry by providing new tools for drug discovery and development (I. Takeuchi et al., 1992).

properties

IUPAC Name |

7-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoro-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-2-12-27-17-23(31(29,30)18-10-6-5-7-11-18)24(28)19-15-20(25)22(16-21(19)27)26-13-8-3-4-9-14-26/h5-7,10-11,15-17H,2-4,8-9,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBADYEUXUHVJRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(azepan-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386684.png)

methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2386686.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2386687.png)

![N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2386688.png)

![2-(2-phenylethyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2386690.png)